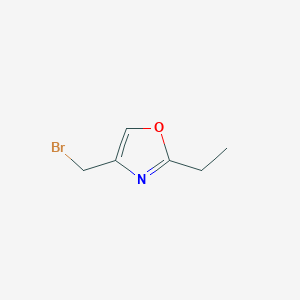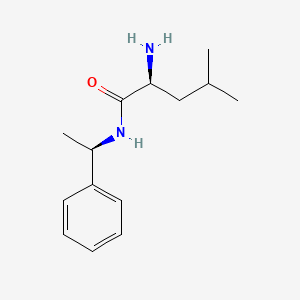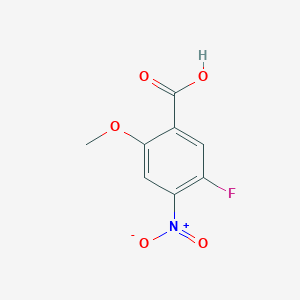
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is a synthetic organic compound that features an oxolane ring substituted with an imidazole moiety and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via nucleophilic substitution reactions using imidazole derivatives.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or through formylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The imidazole moiety can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the design of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties.
作用机制
The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the racemic mixture.
2-(1-methyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Contains a methyl group instead of an ethyl group.
Uniqueness
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 |
InChI 键 |
BWFLPSFZJMJYHH-DTWKUNHWSA-N |
手性 SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCO2)C=O |
规范 SMILES |
CCN1C=CN=C1C2C(CCO2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)





![[4-Methyl-6-(methylsulfanyl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13647533.png)



![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)
